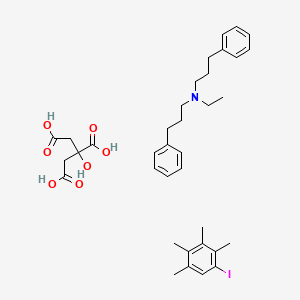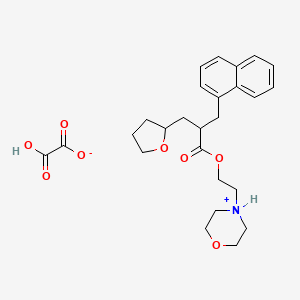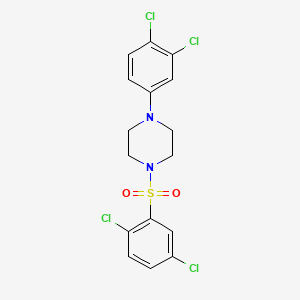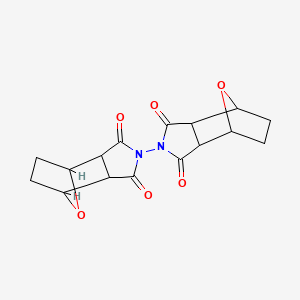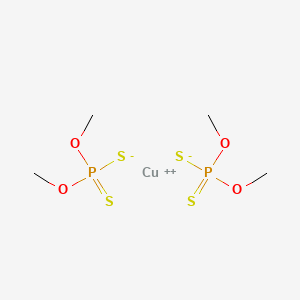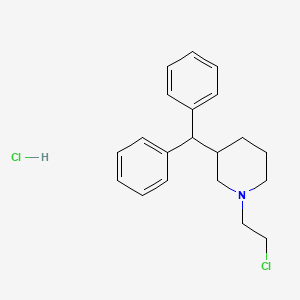
1-(2-Chloroethyl)-3-(diphenylmethyl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-3-(diphenylmethyl)piperidine hydrochloride is a chemical compound that belongs to the piperidine family. It is characterized by the presence of a chloroethyl group and a diphenylmethyl group attached to the piperidine ring. This compound is often used in pharmaceutical research and has various applications in the field of medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(diphenylmethyl)piperidine hydrochloride typically involves the reaction of 1-(2-Chloroethyl)piperidine with diphenylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloroethyl)-3-(diphenylmethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the formation of different piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate and hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can have different pharmacological properties.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-3-(diphenylmethyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including its use in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-3-(diphenylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, leading to changes in cellular signaling pathways. These interactions can result in various pharmacological effects, depending on the specific target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Chloroethyl)piperidine hydrochloride
- 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride
- 2-Pyridinecarbonyl chloride hydrochloride
Uniqueness
1-(2-Chloroethyl)-3-(diphenylmethyl)piperidine hydrochloride is unique due to the presence of both the chloroethyl and diphenylmethyl groups, which confer specific chemical and pharmacological properties. This combination of functional groups makes it distinct from other similar compounds and can result in unique biological activities.
Propiedades
Número CAS |
5766-48-3 |
|---|---|
Fórmula molecular |
C20H25Cl2N |
Peso molecular |
350.3 g/mol |
Nombre IUPAC |
3-benzhydryl-1-(2-chloroethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C20H24ClN.ClH/c21-13-15-22-14-7-12-19(16-22)20(17-8-3-1-4-9-17)18-10-5-2-6-11-18;/h1-6,8-11,19-20H,7,12-16H2;1H |
Clave InChI |
QYXJARCLQLTUPW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)CCCl)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


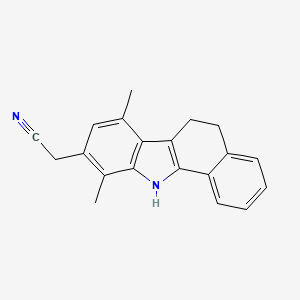



![3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B12807400.png)
